molecular formula C8H11FO B13516904 6-Fluorospiro[3.3]heptane-2-carbaldehyde

6-Fluorospiro[3.3]heptane-2-carbaldehyde

Cat. No.: B13516904
M. Wt: 142.17 g/mol
InChI Key: HEFVUAONYLKUNY-UHFFFAOYSA-N
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Description

6-Fluorospiro[3.3]heptane-2-carbaldehyde is a chemical compound with the molecular formula C8H11FO. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by a spirocyclic structure, which includes a fluorine atom and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[3.3]heptane-2-carbaldehyde typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[3.3]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 6-Fluorospiro[3.3]heptane-2-carboxylic acid

    Reduction: 6-Fluorospiro[3.3]heptane-2-methanol

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

6-Fluorospiro[3.3]heptane-2-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, its spirocyclic structure may contribute to its unique properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorospiro[3.3]heptane-2-carbaldehyde
  • 6-Bromospiro[3.3]heptane-2-carbaldehyde
  • 6-Iodospiro[3.3]heptane-2-carbaldehyde

Uniqueness

6-Fluorospiro[3.3]heptane-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in drug design and development. The spirocyclic structure further contributes to its uniqueness by providing a rigid and constrained framework that can influence its reactivity and interactions.

Properties

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

2-fluorospiro[3.3]heptane-6-carbaldehyde

InChI

InChI=1S/C8H11FO/c9-7-3-8(4-7)1-6(2-8)5-10/h5-7H,1-4H2

InChI Key

HEFVUAONYLKUNY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)C=O

Origin of Product

United States

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